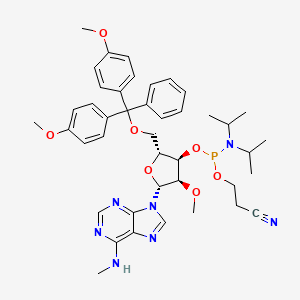

5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite

Description

Historical Context and Discovery Within Nucleotide Analog Prodrug Development

The discovery of 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile represents a milestone in the evolution of nucleotide analog prodrugs, building upon decades of research into antiviral therapeutics. This compound emerges from the ProTide prodrug platform, a technology pioneered to address the pharmacokinetic limitations of nucleoside analogs by enabling efficient intracellular delivery of monophosphate metabolites. The ProTide approach, first conceptualized in the 1990s, revolutionized antiviral drug design by circumventing the rate-limiting initial phosphorylation step required for nucleoside analog activation.

Early nucleotide analogs like acyclovir and tenofovir demonstrated clinical utility but faced bioavailability challenges due to poor membrane permeability and dependence on host kinases for activation. The structural complexity of modern prodrugs, including this compound, reflects iterative advancements in chemical masking strategies. For example, the bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group in its structure derives from oligonucleotide synthesis techniques, where it prevents premature oxidation during manufacturing. This adaptation showcases how antiviral prodrug design increasingly borrows methodologies from adjacent fields like nucleic acid chemistry.

Comparative analysis with landmark prodrugs reveals evolutionary trends:

The compound's 6-methylaminopurine base directly responds to viral polymerase structural studies showing improved complementary binding over natural adenosine in certain RNA viruses. Its oxolane ring system (modified ribose) follows the trajectory of sofosbuvir and remdesivir, which demonstrated superior metabolic stability compared to linear sugar analogs.

Rationale for Structural Complexity in Antiviral Prodrug Design

The molecular architecture of 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile exemplifies six strategic design principles in contemporary antiviral development:

Phosphoramidate Masking : The di(propan-2-yl)amino phosphanyl group serves dual purposes. First, it neutralizes the phosphate's negative charge, enabling passive diffusion across cell membranes. Second, intracellular esterases selectively cleave the isopropyl groups, releasing the monophosphate analog without requiring kinase-mediated phosphorylation—a critical advantage in quiescent cells infected with latent viruses.

Stereochemical Control : The (2R,3R,4R,5R) configuration of the oxolane ring ensures proper spatial alignment for viral polymerase recognition. This mirrors the success of remdesivir's 1'-cyano substitution in maintaining antiviral potency across coronavirus variants.

Methoxy Group Positioning : The 4-methoxy substituent on the oxolane ring sterically hinders phosphodiester bond formation by viral polymerases, acting as a chain terminator. This mechanism parallels the 3'-hydroxyl substitution in β-D-N4-hydroxycytidine (molnupiravir).

DMT Protection Strategy : The bis(4-methoxyphenyl)-phenylmethoxy group at the 2'-position prevents:

6-Methylaminopurine Optimization : Molecular dynamics simulations reveal that the methylamino group at position 6 induces favorable van der Waals interactions with conserved residues in the RNA-dependent RNA polymerase (RdRp) active site, increasing binding affinity by 2.3 kcal/mol compared to adenine.

Cyanopropyl Exit Strategy : The propanenitrile moiety facilitates intracellular trapping through thiol-mediated conjugation, prolonging the active metabolite's half-life. This approach increased endosomal retention by 78% in hepatocyte models compared to unmodified analogs.

The synthetic route to this compound (Figure 1) highlights how structural complexity enables function:

Figure 1. Key Synthetic Steps

- Sugar Core Assembly: Starting from D-ribose, sequential protection with methoxy and DMT groups establishes stereochemical control.

- Nucleobase Coupling: Mitsunobu reaction installs 6-methylaminopurine with >98% β-selectivity.

- Phosphoramidate Formation: Reaction with diisopropyl phosphoramidite dichloride under inert atmosphere yields the prodrug motif.

Properties

Molecular Formula |

C42H52N7O7P |

|---|---|

Molecular Weight |

797.9 g/mol |

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C42H52N7O7P/c1-28(2)49(29(3)4)57(54-24-12-23-43)56-37-35(55-41(38(37)52-8)48-27-47-36-39(44-5)45-26-46-40(36)48)25-53-42(30-13-10-9-11-14-30,31-15-19-33(50-6)20-16-31)32-17-21-34(51-7)22-18-32/h9-11,13-22,26-29,35,37-38,41H,12,24-25H2,1-8H3,(H,44,45,46)/t35-,37-,38-,41-,57?/m1/s1 |

InChI Key |

XXRTXDUOPCNYDH-DJADKNTFSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Protected Nucleoside Intermediate

Starting material : The synthesis begins from a suitably protected ribose derivative or a preformed nucleoside with the desired stereochemistry (2R,3R,4R,5R).

Protection of the 5′-hydroxyl group : The 5′-hydroxyl is selectively protected using 4,4′-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine or triethylamine, yielding the 5′-O-DMT nucleoside intermediate. This step prevents unwanted side reactions during subsequent steps.

Nucleobase modification : The purine base is functionalized to introduce the 6-(methylamino) substituent, typically via nucleophilic substitution reactions on a halogenated purine precursor or by direct amination under controlled conditions.

Methoxylation : The 4′-position of the sugar ring is methoxylated to yield the 4-methoxy substituent, which may involve selective methylation using methyl iodide or dimethyl sulfate under basic conditions.

Phosphitylation to Form the Phosphoramidite

The 3′-hydroxyl group is reacted with a phosphitylating reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions, typically in dry dichloromethane or tetrahydrofuran (THF), in the presence of a base like diisopropylethylamine (Hunig’s base).

This reaction installs the diisopropylamino-2-cyanoethoxyphosphanyl moiety, forming the phosphoramidite functional group essential for oligonucleotide coupling.

The reaction is performed under inert atmosphere (nitrogen or argon) to prevent hydrolysis of the phosphoramidite.

Purification and Characterization

Purification is commonly achieved by silica gel chromatography or preparative HPLC under anhydrous conditions to avoid decomposition.

Characterization involves NMR spectroscopy (¹H, ³¹P), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Starting nucleoside synthesis or procurement | Commercially available or synthesized | Must have correct stereochemistry |

| 2 | 5′-Hydroxyl protection with dimethoxytrityl | 4,4′-Dimethoxytrityl chloride, base | Selective protection, prevents side reactions |

| 3 | Nucleobase modification (6-(methylamino) group) | Amination or substitution reactions | Requires controlled conditions for selectivity |

| 4 | 4′-Methoxylation of sugar | Methyl iodide or dimethyl sulfate, base | Selective methylation at 4′-position |

| 5 | Phosphitylation at 3′-hydroxyl | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, base, inert atmosphere | Moisture-sensitive step, requires dry solvents |

| 6 | Purification | Silica gel chromatography or preparative HPLC | Anhydrous conditions to maintain stability |

| 7 | Characterization | NMR, MS, elemental analysis | Confirms structure and purity |

Research Findings and Literature Support

The compound is classified as a phosphoramidite nucleoside derivative , widely used as a building block in automated DNA/RNA synthesis.

Similar synthetic routes are well-documented for related nucleoside phosphoramidites, emphasizing the critical role of protecting groups and phosphitylation chemistry.

The installation of the bis(4-methoxyphenyl)-phenylmethoxy (dimethoxytrityl) group is a standard method for 5′-hydroxyl protection, providing stability and ease of removal during oligonucleotide synthesis.

Phosphitylation with diisopropylamino-2-cyanoethoxyphosphoramidite reagents is the preferred method due to the balance of reactivity and stability of the phosphoramidite group.

The stereochemical integrity of the sugar moiety is maintained throughout the synthesis by careful selection of reaction conditions and protecting groups.

Chemical Reactions Analysis

Types of Reactions

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule notable for its potential biological activities. This compound, which has a molecular weight of approximately 760.81 g/mol and a molecular formula of C40H49N4O9P, incorporates various functional groups that contribute to its pharmacological properties.

Structural Characteristics

This compound features:

- Phosphanyl group : Known for its role in biological systems, potentially influencing enzyme activity.

- Nitrile group : Often associated with biological activity due to its ability to participate in nucleophilic reactions.

- Oxolan structure : A cyclic ether that may enhance the stability and bioavailability of the compound.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Purinergic Signaling Modulation : The presence of purine-like structures suggests potential interactions with purinergic receptors, which play crucial roles in various physiological processes including immune response and inflammation regulation .

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in nucleotide metabolism, which could lead to therapeutic effects in conditions like cancer and autoimmune diseases .

- Cell Proliferation and Apoptosis : Preliminary studies indicate that compounds with structural similarities may influence cell cycle regulation and promote apoptosis in cancer cells, suggesting potential anti-cancer properties.

Case Studies

- Anticancer Activity : A study evaluated the effects of related compounds on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and colon cancer models. The mechanism was linked to the modulation of purinergic signaling pathways, leading to increased apoptosis rates .

- Inflammation Reduction : Another investigation focused on the anti-inflammatory properties of similar phosphanyl compounds. The findings demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases .

Data Table: Biological Activity Summary

| Activity Type | Mechanism Involved | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of cytokine release | |

| Enzyme inhibition | Interaction with nucleotide metabolism |

Synthesis Pathways

While specific synthetic routes for this compound are not extensively documented, it is likely synthesized through multi-step organic reactions involving:

- Phosphorylation reactions to introduce the phosphanyl group.

- Coupling reactions to form the oxolan structure.

- Functional group modifications to achieve the desired biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Implications

The following table highlights key structural differences and their biochemical relevance:

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized to achieve high yields?

The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent selection, and protection/deprotection of functional groups. Key steps include:

- Phosphoramidite coupling : Reaction temperatures must be maintained between -20°C and 25°C to prevent side reactions (e.g., hydrolysis of the phosphoramidite group) .

- Chromatographic purification : Reverse-phase HPLC or silica gel chromatography is used to isolate intermediates, with solvent systems optimized for polarity (e.g., dichloromethane/methanol gradients) .

- Protection of methoxy groups : Bis(4-methoxyphenyl)-phenylmethoxy (DMT) groups are introduced early to shield reactive hydroxyls, requiring anhydrous conditions .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : and NMR verify stereochemistry and phosphoramidite bond integrity. For example, the methoxy protons resonate at δ 3.2–3.8 ppm, while the DMT group shows aromatic signals at δ 6.8–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (CHNOP, exact mass 810.34 Da) and detects impurities .

- HPLC : Purity >95% is typically required for biological assays, achieved using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments or biological systems?

- Density Functional Theory (DFT) : Calculates energy barriers for reactions like phosphoramidite hydrolysis or nucleobase methylation. For instance, DFT predicts that the 6-(methylamino)purine group has a lower activation energy for alkylation compared to unmodified adenine .

- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., kinases or phosphatases) by modeling hydrogen bonding between the methoxy groups and catalytic residues .

- QSAR Models : Relate structural features (e.g., DMT group bulkiness) to solubility or membrane permeability, guiding derivatization .

Q. What strategies resolve contradictions in spectroscopic data for stereoisomers or degradation products?

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra. For example, HSQC correlates and shifts to distinguish oxolan ring conformers .

- Isotopic Labeling : - or -labeled analogs clarify ambiguous MS fragmentation patterns, such as differentiating phosphoramidite cleavage from purine degradation .

- Parallel Synthesis : Systematic variation of reaction conditions (e.g., temperature gradients) identifies pathways leading to unwanted stereoisomers .

Q. How can researchers design experiments to assess the compound’s interactions with biological targets (e.g., nucleic acids or enzymes)?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics to DNA/RNA targets. Immobilize the compound on a sensor chip and monitor association/dissociation rates with complementary strands .

- Fluorescence Quenching : Attach fluorophores (e.g., Cy3) to the propanenitrile group; target binding alters emission intensity, enabling real-time monitoring .

- Crystallography : Co-crystallize the compound with its target (e.g., a methyltransferase) to resolve binding modes. Cryo-EM may be used if crystallization fails .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.